![molecular formula C10H12N2O2 B13542171 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 2-nitrophenylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 2-Nitrophenylmethyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 2-nitrobenzyl chloride, with the cyclopropanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 1-[(2-aminophenyl)methyl]cyclopropan-1-amine.
Substitution: Various substituted cyclopropanamine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also confer unique binding properties, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Methylphenyl)methyl]cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
1-[(2-Chlorophenyl)methyl]cyclopropan-1-amine: Contains a chlorine atom instead of a nitro group.
1-[(2-Nitrophenyl)ethyl]cyclopropan-1-amine: Similar but with an ethyl linker instead of a methyl linker.
Uniqueness
1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The cyclopropane ring also adds to its uniqueness by providing rigidity and influencing its interaction with molecular targets.
This compound’s combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-[(2-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10(5-6-10)7-8-3-1-2-4-9(8)12(13)14/h1-4H,5-7,11H2 |
Clé InChI |
KBHMVDQQISJPBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=CC=C2[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)

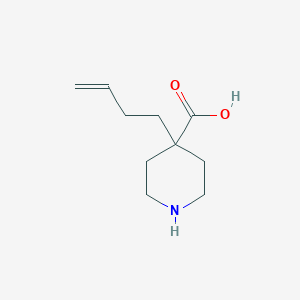



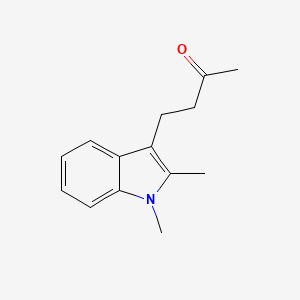

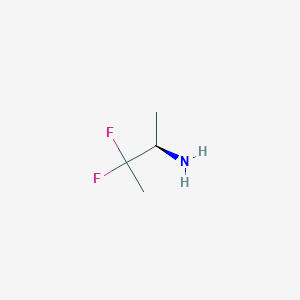

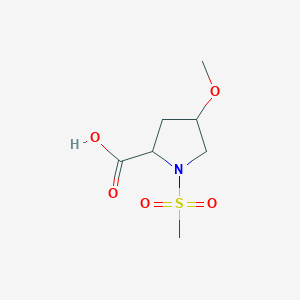
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
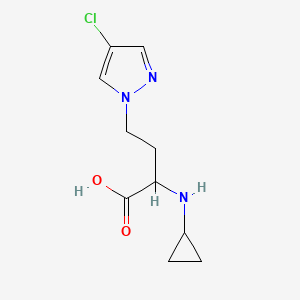
![2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid](/img/structure/B13542174.png)
